molecular formula C19H34O3 B14538415 Dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 62266-58-4

Dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14538415
CAS No.: 62266-58-4
M. Wt: 310.5 g/mol
InChI Key: RCNLNCCILKFAOA-UHFFFAOYSA-N
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Description

Dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is a chemical compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, which is known for its interesting chemical properties and potential applications in various fields. The presence of a dodecyl group adds to its hydrophobic nature, making it useful in surfactant and emulsifier applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the esterification of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid with dodecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has found applications in various scientific research fields:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of Dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is largely dependent on its amphiphilic structure. The dodecyl chain interacts with hydrophobic environments, while the oxabicycloheptane moiety can engage in hydrogen bonding and other interactions with hydrophilic environments. This dual nature allows it to stabilize emulsions and interact with biological membranes, making it useful in various applications.

Comparison with Similar Compounds

    Cyclohexane, 1,2-epoxy-:

    Cyclohexene epoxide: Similar to cyclohexane, 1,2-epoxy-, but with different substituents.

    Tetramethyleneoxirane: Another oxabicyclo compound with a different ring structure.

Uniqueness: Dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the dodecyl chain, which imparts hydrophobic properties and enhances its utility as a surfactant and emulsifier. This makes it particularly valuable in applications requiring the stabilization of hydrophobic compounds in aqueous environments.

Properties

CAS No.

62266-58-4

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

dodecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C19H34O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-19(20)16-12-13-17-18(15-16)22-17/h16-18H,2-15H2,1H3

InChI Key

RCNLNCCILKFAOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCC2C(C1)O2

Origin of Product

United States

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